molecular formula C12H11N3 B15291085 3-(5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

3-(5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B15291085
M. Wt: 197.24 g/mol
InChI Key: IJZVRVHQXXZOLZ-UHFFFAOYSA-N
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Description

3-(5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1-(prop-2-yn-1-yl)pyrrolidin-2-one
  • Triazole-pyrimidine hybrids

Uniqueness

3-(5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

3-(5-methyl-1-prop-2-ynylpyrazol-3-yl)pyridine

InChI

InChI=1S/C12H11N3/c1-3-7-15-10(2)8-12(14-15)11-5-4-6-13-9-11/h1,4-6,8-9H,7H2,2H3

InChI Key

IJZVRVHQXXZOLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC#C)C2=CN=CC=C2

Origin of Product

United States

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